molecular formula C16H14F2N2OS B251508 N-[(2,4-difluorophenyl)carbamothioyl]-2,4-dimethylbenzamide

N-[(2,4-difluorophenyl)carbamothioyl]-2,4-dimethylbenzamide

Cat. No. B251508
M. Wt: 320.4 g/mol
InChI Key: DELFNPCPPWMDEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2,4-difluorophenyl)carbamothioyl]-2,4-dimethylbenzamide, commonly known as DFB, is a chemical compound used in scientific research. It belongs to the class of benzamide derivatives and is known for its therapeutic potential in various diseases.

Mechanism of Action

The mechanism of action of DFB is not fully understood. However, studies have suggested that DFB exerts its therapeutic effects by modulating various signaling pathways. DFB has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs leads to the upregulation of genes involved in apoptosis and cell cycle arrest, resulting in the inhibition of cancer cell growth. DFB has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammation. Inhibition of NF-κB leads to the downregulation of pro-inflammatory cytokines, resulting in the anti-inflammatory effects of DFB.
Biochemical and Physiological Effects
DFB has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. DFB also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, DFB has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain. DFB has also been found to inhibit the activity of HDACs, leading to the upregulation of genes involved in apoptosis and cell cycle arrest.

Advantages and Limitations for Lab Experiments

DFB has several advantages for lab experiments. It is easy to synthesize and has a high yield. DFB is also stable and can be stored for long periods without degradation. However, DFB has some limitations for lab experiments. It is relatively expensive compared to other compounds, and its mechanism of action is not fully understood. In addition, DFB has poor solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of DFB. Further research is needed to fully understand its mechanism of action and identify its molecular targets. In addition, studies are needed to investigate the potential of DFB in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, the development of more efficient synthesis methods and analogs of DFB could lead to the discovery of more potent and selective compounds. Finally, the use of DFB in combination with other drugs could enhance its therapeutic potential and reduce its limitations.
Conclusion
In conclusion, N-[(2,4-difluorophenyl)carbamothioyl]-2,4-dimethylbenzamide, or DFB, is a chemical compound with promising therapeutic potential in various diseases. Its mechanism of action involves the modulation of various signaling pathways, leading to the inhibition of cancer cell growth, anti-inflammatory effects, and neuroprotective effects. Although DFB has some limitations for lab experiments, its advantages make it an attractive compound for scientific research. Further studies are needed to fully understand its therapeutic potential and identify its molecular targets.

Synthesis Methods

The synthesis of DFB involves the reaction of 2,4-difluoroaniline and thioisocyanate in the presence of a base. The reaction mixture is then treated with 2,4-dimethylbenzoyl chloride to obtain DFB. The yield of DFB is high, and the purity can be increased through recrystallization.

Scientific Research Applications

DFB has been extensively studied for its therapeutic potential in various diseases. It has shown promising results in the treatment of cancer, inflammation, and neurodegeneration. DFB has been found to inhibit the growth of cancer cells and induce apoptosis. It also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, DFB has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

Molecular Formula

C16H14F2N2OS

Molecular Weight

320.4 g/mol

IUPAC Name

N-[(2,4-difluorophenyl)carbamothioyl]-2,4-dimethylbenzamide

InChI

InChI=1S/C16H14F2N2OS/c1-9-3-5-12(10(2)7-9)15(21)20-16(22)19-14-6-4-11(17)8-13(14)18/h3-8H,1-2H3,(H2,19,20,21,22)

InChI Key

DELFNPCPPWMDEP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)F)F)C

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)F)F)C

Origin of Product

United States

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